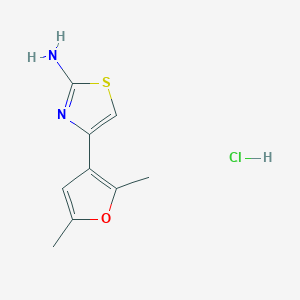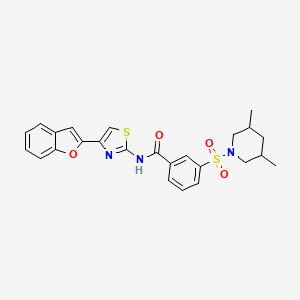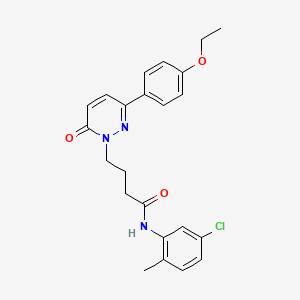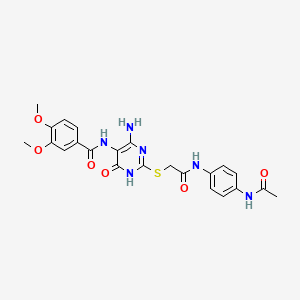
5-bromo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide is a complex organic compound that features a combination of bromine, thiophene, triazole, and nicotinamide moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:
Preparation of 5-bromothiophene-2-carboxylic acid: This can be achieved by bromination of thiophene-2-carboxylic acid using bromine in the presence of a suitable catalyst.
Formation of 1-(thiophen-2-yl)-1H-1,2,3-triazole: This intermediate can be synthesized via a click reaction between thiophene-2-yl azide and an alkyne.
Coupling with nicotinamide: The final step involves coupling the 1-(thiophen-2-yl)-1H-1,2,3-triazole intermediate with nicotinamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and reduction reactions: The thiophene and triazole rings can participate in redox reactions.
Coupling reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the original compound.
Aplicaciones Científicas De Investigación
5-bromo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide has a wide range of scientific research applications, including:
Medicinal chemistry: Potential use as a pharmacophore in the development of new drugs targeting various diseases.
Biological research: Investigation of its biological activities, such as antimicrobial, antiviral, and anticancer properties.
Chemical biology: Use as a probe to study biological pathways and molecular interactions.
Material science:
Mecanismo De Acción
The mechanism of action of 5-bromo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests it could interact with enzymes or receptors involved in key biological processes, potentially inhibiting or modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide
- 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide
- 2-alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles
Uniqueness
5-bromo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide is unique due to its combination of bromine, thiophene, triazole, and nicotinamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the fields of medicinal chemistry and chemical biology.
Propiedades
IUPAC Name |
5-bromo-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN5OS/c14-10-4-9(5-15-6-10)13(20)16-7-11-8-19(18-17-11)12-2-1-3-21-12/h1-6,8H,7H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJZFEVDFPFNSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-3-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2610925.png)
![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2610926.png)


![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2610943.png)
![N,N-dimethyl-4-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]aniline](/img/structure/B2610944.png)







